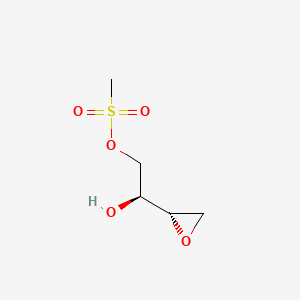

(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate

Description

(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate (systematic IUPAC name: [(2S,3S)-2,3-Dihydroxy-4-methylsulfonyloxybutyl]methanesulfonate) is a bifunctional alkylating agent characterized by its epoxy and methanesulfonate (mesylate) groups. It is described as a white, odorless, crystalline powder and is structurally related to busulfan, a well-known chemotherapeutic agent . Synonyms include dihydroxybusulfan and l-threitol 1,4-bis(methanesulfonate). The compound’s reactivity stems from its epoxide ring, which facilitates covalent bonding with nucleophilic sites in DNA, and its mesylate groups, which enhance solubility and stability .

Properties

CAS No. |

30031-63-1 |

|---|---|

Molecular Formula |

C5H10O5S |

Molecular Weight |

182.20 g/mol |

IUPAC Name |

[(2S)-2-hydroxy-2-[(2S)-oxiran-2-yl]ethyl] methanesulfonate |

InChI |

InChI=1S/C5H10O5S/c1-11(7,8)10-2-4(6)5-3-9-5/h4-6H,2-3H2,1H3/t4-,5-/m0/s1 |

InChI Key |

RWHFAHDZGBOUSK-WHFBIAKZSA-N |

Isomeric SMILES |

CS(=O)(=O)OC[C@@H]([C@@H]1CO1)O |

Canonical SMILES |

CS(=O)(=O)OCC(C1CO1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate typically involves the epoxidation of a suitable precursor followed by esterification with methanesulfonic acid. One common method starts with the epoxidation of (2S,3S)-2-hydroxybut-3-en-1-ol using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the epoxy alcohol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production of (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonates and other oxidized derivatives.

Reduction: Reduction reactions can convert the epoxy group to a diol.

Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonates, diols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

Industry: It is used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate involves its interaction with specific molecular targets. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity can be harnessed for targeted drug delivery and enzyme inhibition .

Comparison with Similar Compounds

Busulfan (1,4-Butanediol Dimethanesulfonate)

Key Differences :

- The epoxy group in (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate increases its alkylating potency compared to busulfan, which lacks an epoxide.

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate

Its trifluoroethylamino and ester groups contrast sharply with the epoxy-mesylate architecture of (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate. While the latter is a DNA alkylator, the former is likely a protease inhibitor precursor, as inferred from its amine-ester structure .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

Key Differences :

- The ethoxyethanol derivative lacks alkylating capacity but poses acute toxicity risks, unlike the target compound’s carcinogenic profile.

- Industrial uses of the ethoxyethanol compound contrast with the target’s biomedical research applications.

Alkylation Mechanisms

The target compound’s epoxide ring undergoes nucleophilic attack by DNA bases (e.g., guanine N7), forming covalent adducts that disrupt replication. This mechanism is distinct from busulfan, which cross-links DNA via mesylate-driven bifunctional alkylation .

Research Findings and Data

Toxicity Profiles

Structural Analysis

The stereospecific (2S,3S) configuration of the target compound enhances its binding specificity to DNA, a feature absent in racemic or non-chiral analogs like busulfan.

Q & A

Basic: What are the recommended synthetic routes for (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate, and how can reaction conditions be optimized for yield?

Answer:

The synthesis of this compound likely involves epoxidation of a diol precursor followed by mesylation. A method analogous to the synthesis of related sulfonate esters (e.g., in ) suggests using methanesulfonyl chloride under controlled conditions. Key steps include:

- Epoxidation : Start with (2S,3S)-2,3-dihydroxybutanol and employ an oxidizing agent like m-CPBA in dichloromethane to form the epoxide.

- Mesylation : React the epoxidized diol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous THF at 0–5°C to minimize side reactions.

- Purification : Use C18 reverse-phase chromatography (acetonitrile/water gradient) to isolate the product, as demonstrated in for structurally similar compounds .

Optimization : Monitor reaction progress via TLC or LCMS, and adjust stoichiometry (e.g., 1.2 equivalents of mesyl chloride) to improve yield.

Basic: What analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?

Answer:

- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction, as described in for analogous structures, which provides bond angles (e.g., 112.41°) and torsional conformations .

- NMR Spectroscopy : Use - and -NMR to verify epoxide ring geometry (e.g., coupling constants for vicinal protons) and hydroxy/mesyl group integration .

- HPLC : Assess purity with a C18 column (e.g., 95% acetonitrile/water mobile phase) and compare retention times to standards, as shown in .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact ( ) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.

- Spill Management : Absorb leaks with inert materials (e.g., vermiculite) and dispose as hazardous waste ( ) .

- Storage : Keep in sealed containers under nitrogen at –20°C to prevent hydrolysis ( ) .

Advanced: How does the stereochemistry of (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate influence its reactivity in nucleophilic substitution reactions?

Answer:

The (2S,3S) configuration imposes steric constraints on the epoxide ring, directing nucleophilic attack to the less hindered C4 position. Computational modeling (e.g., DFT) can predict regioselectivity, while experimental validation via -labeling or kinetic isotope effects can confirm mechanisms. notes its structural similarity to alkylating agents, suggesting potential for DNA adduct formation .

Advanced: What experimental approaches can resolve contradictions in reported physical properties (e.g., melting point, solubility) across studies?

Answer:

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points under controlled heating rates (e.g., 10°C/min) to address variability.

- Solubility Studies : Use shake-flask methods with HPLC quantification in solvents like DMSO or ethanol, referencing IARC’s reported properties ( ) .

- Interlaboratory Validation : Collaborate with independent labs to standardize protocols and eliminate instrumental bias.

Advanced: How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Answer:

- Forced Degradation Studies : Expose the compound to pH 2–12 buffers (37°C) and analyze degradation products via LC-MS.

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., 100–150°C).

- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Advanced: What in vitro models are appropriate for investigating its carcinogenic mechanisms?

Answer:

- Genotoxicity Assays : Perform Ames tests (with/without metabolic activation) and micronucleus assays in human lymphoblastoid cells (e.g., TK6) to evaluate mutagenicity ( ) .

- DNA Adduct Profiling : Use -postlabeling or LC-MS/MS to identify adducts formed in HepG2 cells.

- Epigenetic Studies : Assess histone modification or methylation patterns via ChIP-seq after chronic low-dose exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.